molecular formula C10H16N4O2 B11774806 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11774806
M. Wt: 224.26 g/mol
InChI Key: HXVGGGGTABQRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and triazole rings in its structure makes it a versatile molecule for drug design and other scientific research.

Preparation Methods

The synthesis of 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine and triazole rings, which can provide a balance of stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

1-(1-piperidin-3-ylethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H16N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h6-8,11H,2-5H2,1H3,(H,15,16)

InChI Key

HXVGGGGTABQRRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCNC1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.